2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene
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Overview
Description
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a benzene ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene typically involves the reaction of 3-trifluoromethylbenzyl chloride with 2-methyl-1-butene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene . The reaction mechanism involves the nucleophilic substitution of the chloride group by the butene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes or alkenes.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
3-(Trifluoromethyl)pyrazole: Contains a trifluoromethyl group attached to a pyrazole ring.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group attached to an acetophenone ring.
Uniqueness
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methylbut-3-enyl)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c1-9(2)6-7-10-4-3-5-11(8-10)12(13,14)15/h3-5,8H,1,6-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLWCTYUZDTHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641208 |
Source
|
Record name | 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113947-87-8 |
Source
|
Record name | 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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